molecular formula C11H14Cl2O B1435246 1-Chloroadamantanecarboxylic acid chloride CAS No. 55982-64-4

1-Chloroadamantanecarboxylic acid chloride

Cat. No. B1435246
CAS RN: 55982-64-4
M. Wt: 233.13 g/mol
InChI Key: CAIUJMIBZLBIPV-UHFFFAOYSA-N
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Description

1-Chloroadamantanecarboxylic acid chloride is an organic compound with the molecular formula C11H14Cl2O . It is a derivative of adamantane, a type of polycyclic hydrocarbon . This compound is typically white to off-white in appearance and comes in a crystalline solid form .


Synthesis Analysis

The synthesis of adamantane derivatives, which includes 1-Chloroadamantanecarboxylic acid chloride, often involves facile condensation reaction protocols . The chemical structure of the synthesized compounds is usually confirmed through spectral analysis, including 1H NMR and 13C NMR .


Molecular Structure Analysis

The molecular structure of 1-Chloroadamantanecarboxylic acid chloride is characterized by the presence of an adamantane core, which is a type of polycyclic hydrocarbon, with a chlorine atom and a carboxylic acid chloride group attached .


Chemical Reactions Analysis

Acid chlorides, including 1-Chloroadamantanecarboxylic acid chloride, are known for their reactivity. They can undergo nucleophilic substitution reactions, where the chlorine atom can be replaced by other groups . For example, acid chlorides can react with water to form carboxylic acids, with alcohols to form esters, and with ammonia or amines to form amides .


Physical And Chemical Properties Analysis

1-Chloroadamantanecarboxylic acid chloride is a crystalline solid with a white to off-white color . Like other organochlorine compounds, it is denser than water due to the higher atomic weight of chlorine versus hydrogen . It has a higher boiling and melting point compared to related hydrocarbons .

Safety And Hazards

This compound can cause skin irritation and serious eye damage. It may also cause respiratory irritation . Therefore, it is recommended to handle this compound with appropriate protective measures, including wearing protective gloves, clothing, and eye/face protection .

Future Directions

Adamantane derivatives, including 1-Chloroadamantanecarboxylic acid chloride, have been the subject of many research studies due to their potential biological activities . For instance, some adamantane derivatives have shown antimicrobial activity against a variety of bacterial strains and fungi . Therefore, future research could focus on exploring the potential applications of 1-Chloroadamantanecarboxylic acid chloride in medicine or other fields.

properties

IUPAC Name

1-chloroadamantane-2-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14Cl2O/c12-10(14)9-8-2-6-1-7(3-8)5-11(9,13)4-6/h6-9H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAIUJMIBZLBIPV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3C(=O)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14Cl2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Chloroadamantanecarboxylic acid chloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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